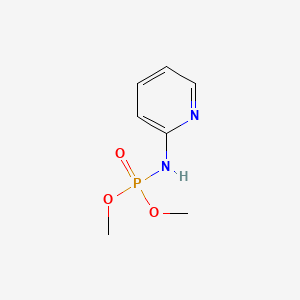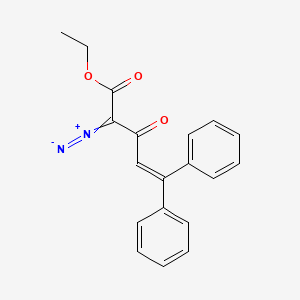
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a diphenylpenta-dienone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert the amine into the corresponding diazonium salt. The ethoxy group is introduced through an etherification reaction, and the diphenylpenta-dienone structure is formed via a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid under controlled conditions. The reaction is typically carried out in a solvent such as water or an alcohol, and the product is isolated through crystallization or extraction techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, where the oxidation state of the central carbon atoms changes.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as halides, hydroxides, and amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate involves its interaction with various molecular targets and pathways. The diazonium group can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s reactivity can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Diazonio-5-ethoxy-5-oxo-1-penten-2-olate: A similar compound with a slightly different structure, which may exhibit different reactivity and applications.
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate: Another related compound with variations in the substituents and overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
89861-33-6 |
|---|---|
Molekularformel |
C19H16N2O3 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
ethyl 2-diazo-3-oxo-5,5-diphenylpent-4-enoate |
InChI |
InChI=1S/C19H16N2O3/c1-2-24-19(23)18(21-20)17(22)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChI-Schlüssel |
PAZVMYBHJFTJFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium bromide](/img/structure/B14397654.png)
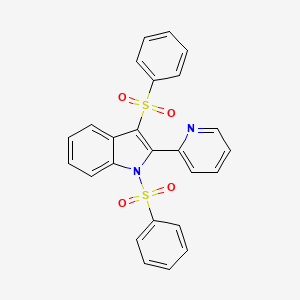
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
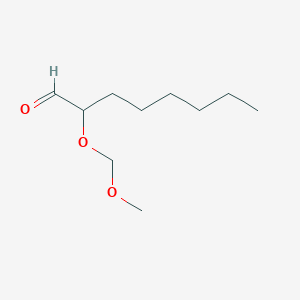
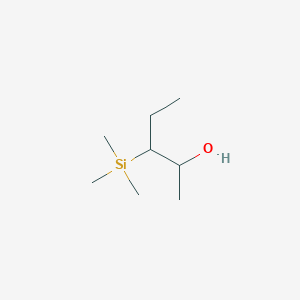
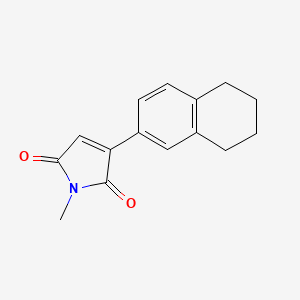
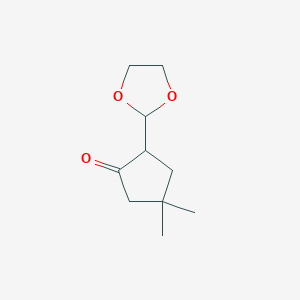
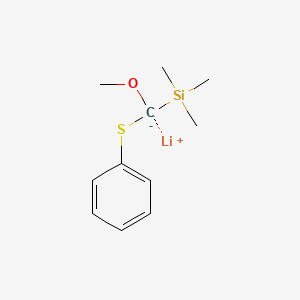


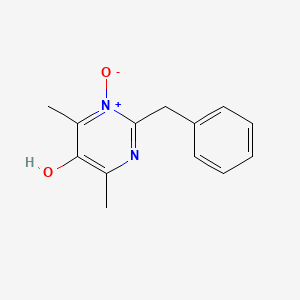
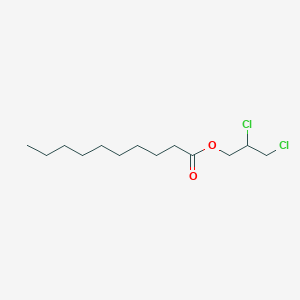
![3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14397731.png)
